molecular formula C13H16N2O8 B1404019 3-Pyrrolidin-3-ylpyridine dioxalate CAS No. 1352305-34-0

3-Pyrrolidin-3-ylpyridine dioxalate

Cat. No. B1404019
CAS RN: 1352305-34-0
M. Wt: 328.27 g/mol
InChI Key: AGZMJTXCSCMPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is another common synthetic strategy .


Molecular Structure Analysis

The molecular structure of “3-Pyrrolidin-3-ylpyridine dioxalate” is represented by the linear formula C13H16N2O8 . The InChI code for this compound is 1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;23-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 328.28 . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Proteomics Research

3-Pyrrolidin-3-ylpyridine dioxalate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . Proteins are vital components of living organisms, and understanding their structure can lead to insights into how they influence biological processes and disease states.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds . These compounds have significant biological activities and are used in the development of new pharmaceuticals .

Antimicrobial Activity

Researchers have explored the use of 3-Pyrrolidin-3-ylpyridine dioxalate derivatives for their antimicrobial properties. These derivatives can be potent against a range of microbial infections, offering a pathway to new antibiotics .

Anticancer Activity

Some derivatives of this compound have shown promise in anticancer research. They may inhibit the growth of cancer cells and could be used to develop new cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-Pyrrolidin-3-ylpyridine dioxalate derivatives make them candidates for treating inflammatory diseases. They could potentially reduce inflammation and alleviate symptoms in various conditions .

Antidepressant and Anticonvulsant Effects

Derivatives of 3-Pyrrolidin-3-ylpyridine dioxalate have been studied for their potential antidepressant and anticonvulsant effects. These properties could lead to new treatments for neurological disorders .

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “3-Pyrrolidin-3-ylpyridine dioxalate” were not found, the broader class of pyrrolidine alkaloids, which this compound belongs to, is being investigated for potential roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .

properties

IUPAC Name

oxalic acid;3-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZMJTXCSCMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-3-ylpyridine dioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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